![molecular formula C15H22ClNO3 B1424555 Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1112052-86-4](/img/structure/B1424555.png)
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
“Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride” is a chemical compound with the linear formula C13H18ClNO2 . It is also known as RWJ-51204.
Synthesis Analysis
The synthesis of “Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride” and its derivatives has been described in the literature . These compounds are key intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which have important applications in the management of women’s health issues .Molecular Structure Analysis
The molecular structure of “Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride” is represented by the formula C15H22ClNO3 . Its average mass is 299.793 Da and its monoisotopic mass is 299.128815 Da .Scientific Research Applications
Synthetic Methodologies and Applications
Methyl-2-formyl benzoate , a compound structurally related to the one you're interested in, serves as a bioactive precursor in organic synthesis due to its pharmacological activities. It's used as a raw material for preparing medical products, highlighting its importance in synthetic organic chemistry and pharmaceutical industry applications (Farooq & Ngaini, 2019).
Bioactive Compounds Synthesis
The review on Hoechst 33258 analogues demonstrates their significance as minor groove binders to double-stranded B-DNA, with specificity for AT-rich sequences. These compounds, including N-methyl piperazine derivatives , are pivotal in drug design, offering a starting point for developing new therapeutic agents (Issar & Kakkar, 2013).
Environmental Impact and Biodegradation
Studies on the environmental fate of parabens , which share functional groups with methyl benzoate compounds, provide insight into the biodegradation and potential environmental impacts of similar chemical structures. This knowledge aids in understanding how these compounds, and potentially Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, might behave in aquatic environments (Haman et al., 2015).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs) sheds light on the potential for similar methodologies to address the breakdown and environmental processing of complex organic compounds, including Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride. Understanding these processes can lead to more efficient treatment of pharmaceutical contaminants in water (Qutob et al., 2022).
properties
IUPAC Name |
methyl 4-(2-piperidin-4-ylethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-2-4-14(5-3-13)19-11-8-12-6-9-16-10-7-12;/h2-5,12,16H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDMAOSGZXYMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride | |
CAS RN |
1112052-86-4 | |
Record name | Benzoic acid, 4-[2-(4-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112052-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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